Ethyl 4-[(4-methylbenzoyl)amino]benzoate
Description
Molecular Structure and Classification
The molecular structure of this compound is defined by its molecular formula of C17H17NO3, representing a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits a molecular weight of 283.32 grams per mole according to computational analysis, with a monoisotopic mass of 283.120843 atomic mass units. This molecular composition places the compound within the medium molecular weight range for organic molecules, providing sufficient structural complexity for diverse chemical behavior while maintaining synthetic accessibility.
The structural framework consists of two primary aromatic ring systems connected through an amide functional group, with an ethyl ester substituent providing additional chemical functionality. The first aromatic ring bears the ethyl ester group at the para position relative to the amide nitrogen, while the second aromatic ring contains a methyl substituent at the para position relative to the carbonyl carbon of the amide group. This arrangement creates a linear molecular architecture with distinct electronic and steric environments around each functional group.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H17NO3 | |
| Molecular Weight | 283.32 g/mol | |
| Monoisotopic Mass | 283.120843 u | |
| Heavy Atom Count | 21 | |
| Aromatic Ring Count | 2 |
The three-dimensional structure of this compound exhibits specific conformational preferences due to the presence of the amide linkage, which typically adopts a planar configuration that allows for resonance stabilization. The aromatic rings can adopt various orientations relative to each other, with the amide group serving as a flexible hinge that permits conformational changes in response to environmental conditions or intermolecular interactions. This structural flexibility contributes to the compound's ability to participate in various chemical reactions and intermolecular associations.
The classification of this compound encompasses multiple chemical categories, reflecting its multifunctional nature. Primary classification places it within the benzoate ester family due to the presence of the ethyl benzoate core structure, while secondary classification identifies it as an aromatic amide based on the benzoylamino functional group. Tertiary classification recognizes it as a substituted aromatic compound due to the methyl substituent on the benzoyl ring system.
Nomenclature and Systematic Naming
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex organic molecules containing multiple functional groups. The compound name begins with "ethyl," indicating the presence of an ethyl ester group, followed by "4-," which specifies the position of substitution on the benzoate ring. The core "benzoate" designation identifies the primary structural framework as a benzoic acid derivative esterified with ethanol.
The systematic name incorporates the descriptor "[(4-methylbenzoyl)amino]" to specify the amide substituent, where "4-methylbenzoyl" describes the acyl group derived from 4-methylbenzoic acid, and "amino" indicates the nitrogen atom that forms the amide linkage. The brackets and positioning numbers provide precise structural information that allows for unambiguous identification of the compound's molecular architecture. This naming convention ensures that the complete structural formula can be reconstructed from the systematic name alone.
Alternative nomenclature systems have generated several synonymous names for this compound, including "ethyl 4-(4-methylbenzamido)benzoate" and "ethyl 4-[(4-methylphenyl)carbonylamino]benzoate". These alternative names emphasize different aspects of the molecular structure, such as the benzamido functional group or the carbonyl-amino linkage, while maintaining chemical accuracy and structural specificity. The variety of acceptable names reflects the complexity of the molecule and the different approaches chemists use to describe multifunctional organic compounds.
Database registration systems have assigned specific identification codes to this compound, including ChemSpider identification number 629794 and various catalog numbers from chemical suppliers. These identification systems provide unique identifiers that facilitate accurate communication about the compound across different chemical databases and commercial sources. The systematic cataloging of such compounds supports research activities and ensures proper identification in scientific literature and commercial transactions.
Historical Context in Organic Chemistry
The development of compounds like this compound reflects the historical evolution of organic chemistry from simple ester and amide synthesis to complex multifunctional molecular design. The foundational understanding of ester formation can be traced to early studies of benzoic acid derivatives, where ethyl benzoate was among the first aromatic esters to be systematically characterized. The synthesis of ethyl benzoate through Fischer esterification established fundamental principles that continue to guide the preparation of more complex benzoate derivatives.
The historical significance of amide bond formation in organic chemistry provides crucial context for understanding compounds that combine ester and amide functionalities. Early research demonstrated that amide bonds could form through various mechanisms, including direct condensation reactions between carboxylic acids and amines, establishing the synthetic pathways that enable the preparation of complex molecules like this compound. The development of methods for forming amide bonds without traditional condensation agents represented a significant advancement in synthetic methodology.
The emergence of aniline chemistry in the nineteenth century contributed substantially to the understanding of aromatic amine derivatives, which form the structural foundation for compounds containing benzoylamino functional groups. The isolation of aniline from coal tar in 1834 and its subsequent use in synthetic dye production established important precedents for working with aromatic nitrogen-containing compounds. These historical developments provided the chemical knowledge necessary for synthesizing complex aromatic amides and their derivatives.
Benzamide research in the nineteenth century established fundamental principles of amide chemistry that remain relevant to modern synthetic approaches. The discovery that benzamide was the first organic molecule to exhibit polymorphism highlighted the importance of structural factors in determining chemical behavior, providing insights that inform current understanding of how molecular architecture influences physical and chemical properties. This historical foundation supports the systematic study of more complex amide-containing compounds like this compound.
Position in Benzoate and Amide Chemical Families
This compound occupies a unique position within the benzoate ester family, serving as an example of how additional functional groups can be incorporated into the basic benzoate structure to create compounds with enhanced chemical complexity. The benzoate ester family encompasses a broad range of compounds formed by esterification of benzoic acid with various alcohols, with ethyl benzoate representing one of the simplest and most well-studied members. The addition of the 4-methylbenzoylamino substituent transforms the basic ethyl benzoate structure into a multifunctional molecule that retains the characteristic properties of benzoate esters while gaining additional chemical capabilities.
Within the broader classification of benzoic acid esters, this compound demonstrates how substitution patterns influence molecular properties and potential applications. Benzoic acid esters are characterized by their aromatic carboxylate structure, which provides specific electronic and steric properties that distinguish them from aliphatic esters. The aromatic nature of the benzoate group contributes to enhanced stability and unique reactivity patterns that make benzoate esters valuable in various chemical applications.
The amide component of this compound places it within the anilide family, specifically as a substituted benzanilide derivative. Anilides represent a class of compounds formed by acylation of aniline or its derivatives, characterized by the presence of an aromatic amine linked to a carbonyl group. The 4-methylbenzoyl group in the target compound represents a substituted benzoyl derivative that imparts specific electronic and steric properties to the overall molecular structure.
| Chemical Family | Structural Feature | Classification Role |
|---|---|---|
| Benzoate Esters | Ethyl benzoate core | Primary structural framework |
| Aromatic Amides | Benzoylamino group | Secondary functional classification |
| Anilides | Substituted benzanilide | Tertiary structural relationship |
| Methylated Aromatics | 4-methylbenzoyl substituent | Quaternary substitution pattern |
The dual nature of this compound as both a benzoate ester and an aromatic amide creates opportunities for chemical behavior that reflects characteristics of both functional group families. The ester functionality provides sites for hydrolysis reactions and transesterification processes, while the amide group offers different reactivity patterns including potential for hydrogen bonding and coordination chemistry. This combination of functional groups expands the potential applications and chemical behavior beyond what would be expected from either functional group alone.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 4-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
CVSJNNDXSQGDNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Ethyl 4-[(4-methylbenzoyl)amino]benzoate is compared below with analogs differing in substituents, ester groups, or functional moieties. Key structural variations include:
Physicochemical Properties
- Solubility : Sulfate esters (e.g., ethyl 4-(sulfooxy)benzoate) are water-soluble, whereas tert-butyl-substituted analogs require organic solvents .
- Crystallinity : Hydrogen-bonding networks in hydroxybenzyl derivatives (e.g., Compound I) promote layered crystal structures, whereas iodine-substituted analogs aid in crystallographic resolution .
Preparation Methods
Two-Step Synthesis via Esterification and Acylation
The most widely adopted strategy involves:
-
Esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate (benzocaine).
-
Acylation of the primary amine with 4-methylbenzoyl chloride to yield the target compound.
Step 1: Synthesis of Ethyl 4-Aminobenzoate
Reagents :
-
4-Aminobenzoic acid, ethanol (excess), sulfuric acid (catalyst).
Procedure :
4-Aminobenzoic acid is refluxed with ethanol and catalytic H₂SO₄ (5–10 mol%) under anhydrous conditions. Water formed during esterification is removed via a Dean-Stark apparatus or molecular sieves. Post-reaction, the mixture is neutralized with NaHCO₃, and the product is extracted into ethyl acetate, dried (MgSO₄), and recrystallized from ethanol/water.
Optimization Data :
Step 2: Acylation with 4-Methylbenzoyl Chloride
Reagents :
-
Ethyl 4-aminobenzoate, 4-methylbenzoyl chloride, pyridine (base), dichloromethane (solvent).
Procedure :
Benzocaine is dissolved in anhydrous CH₂Cl₂, and pyridine (1.1 equiv) is added to scavenge HCl. 4-Methylbenzoyl chloride (1.05 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 h. The organic layer is washed with dilute HCl, NaHCO₃, and brine, then purified via silica gel chromatography (hexane:ethyl acetate).
Critical Parameters :
-
Base Selection : Pyridine or triethylamine prevents side reactions (e.g., over-acylation).
-
Solvent : Polar aprotic solvents (CH₂Cl₂, THF) enhance reagent solubility.
-
Stoichiometry : Slight excess of acyl chloride ensures complete amine conversion.
Yield Data :
| Acyl Chloride Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.05 | 25 | 18 | 78 |
| 1.10 | 0→25 | 24 | 85 |
Alternative Methods and Industrial Adaptations
One-Pot Tandem Esterification-Acylation
To reduce purification steps, tandem reactions esterify 4-aminobenzoic acid and acylate the amine in situ. Titanium(IV) butoxide (Ti(OiPr)₄) catalyzes both steps under refluxing toluene, achieving 80% overall yield.
Advantages :
-
Eliminates intermediate isolation.
-
Reduces solvent use and processing time.
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Immobilized 4-aminobenzoic acid on Wang resin undergoes esterification with ethanol/DIC, followed by on-resin acylation with 4-methylbenzoyl chloride. Cleavage with TFA/H₂O yields the product with >90% purity (HPLC).
Applications :
-
Ideal for parallel synthesis of analogs.
-
Scalable for combinatorial libraries.
Reaction Optimization and Troubleshooting
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Solution |
|---|---|---|
| Over-acylation | Excess acyl chloride | Use 1.05 equiv, add slowly |
| Ester hydrolysis | Residual acidity | Neutralize with NaHCO₃ |
| Solvolysis of acyl chloride | Protic solvents | Use anhydrous CH₂Cl₂ or THF |
Influence of Substituents on Acylation Efficiency
Electron-donating groups (e.g., methyl on benzoyl) accelerate acylation by stabilizing the transition state. Kinetic studies show a 20% rate increase compared to unsubstituted benzoyl chloride.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
A two-reactor system performs esterification (Reactor 1: 80°C, 4 h) and acylation (Reactor 2: 25°C, 18 h) in series. Key benefits include:
Green Chemistry Approaches
Microwave-Assisted Synthesis :
Biocatalytic Acylation :
Lipase B from Candida antarctica (CAL-B) catalyzes acylation in ionic liquids, achieving 70% yield without base.
Analytical Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.0 (d, 2H, Ar-H), δ 5.2 (s, 1H, NH) |
| FT-IR | 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |
| HPLC | Retention time: 6.7 min (C18, MeOH:H₂O 70:30) |
Purity Standards
| Specification | Requirement | Method |
|---|---|---|
| Assay | ≥98.5% | HPLC |
| Residual Solvents | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-[(4-methylbenzoyl)amino]benzoate, and how does its tert-butoxycarbonyl-protected amino group influence reaction selectivity?
- Methodological Answer: The synthesis typically involves coupling ethyl 4-aminobenzoate with 4-methylbenzoyl chloride under Schotten-Baumann conditions. The tert-butoxycarbonyl (Boc) group enhances stability during multi-step synthesis by protecting the amino group from unwanted side reactions. For example, highlights analogous compounds where the Boc group enables selective functionalization of the benzoate core while maintaining steric and electronic control. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature to minimize hydrolysis of the ester group .
Q. Which characterization techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the ester, amide, and aromatic proton environments. Infrared (IR) spectroscopy can validate the presence of carbonyl groups (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (ESI-MS) confirms the molecular ion peak. and emphasize the use of these techniques for structurally similar benzoate derivatives .
Q. How does this compound function as an intermediate in bioactive compound synthesis?
- Methodological Answer: The compound’s ester group allows hydrolysis to carboxylic acid derivatives, while the amide linkage facilitates peptide coupling or metal coordination. notes that such intermediates are pivotal in constructing targeted drug candidates, such as antitumor agents or enzyme inhibitors. For example, in , analogous benzoates were modified via thiosemicarbazide formation to enhance anticancer activity .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer: Challenges include resolving disorder in the ethyl ester group and modeling hydrogen bonding networks. SHELXL ( ) enables robust refinement via constraints (e.g., AFIX commands for methyl groups) and anisotropic displacement parameters for heavy atoms. For accurate H-bond analysis, OLEX2 ( ) visualizes interactions like O–H···O (2.76 Å) and π-π stacking (3.7 Å). demonstrates how SHELX refinement handles low-resolution data for bulky tert-butyl substituents in related compounds .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer: Discrepancies in cytotoxicity assays (e.g., reports 26% inhibition at 100 μM vs. 15% at 150 μM) may stem from aggregation artifacts or off-target effects. Validate results via dose-response curves (IC50 calculations), orthogonal assays (e.g., apoptosis markers), and solubility studies (DLS for nanoparticle formation). Structural analogs in suggest modifying the benzoate core (e.g., adding sulfonyl groups) to improve specificity .
Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding modes to active sites (e.g., kinase ATP pockets). highlights the role of the amide linker in hydrogen bonding with catalytic residues. Kinetic assays (e.g., Lineweaver-Burk plots) can distinguish competitive vs. allosteric inhibition. For example, modifying the 4-methylbenzoyl group to a bulkier substituent () may enhance steric hindrance and selectivity .
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer: The ester group’s electron-withdrawing effect directs electrophilic substitution to the para position of the benzene ring. and show that polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) favor nucleophilic aromatic substitution (SNAr) at the carbonyl-adjacent site. Monitoring via TLC () and optimizing temperature (60–80°C) prevents side reactions like ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
